molecular formula C19H20O7 B571591 Typhic acid CAS No. 112365-93-2

Typhic acid

Cat. No.: B571591
CAS No.: 112365-93-2
M. Wt: 360.362
InChI Key: IFLVTPZFSFAHSE-UHFFFAOYSA-N
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Description

Typhic acid (香蒲酸) is a novel acidic compound first isolated from the female inflorescence of Typha angustata Bory et Chaub. (narrow-leaf cattail) in 1987 . Its structure was elucidated using ultraviolet (UV), infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) analyses. The compound is identified as 1,3-naphthalenedicarboxylic acid, 5-[(1Z)-2-carboxy-1-hydroxyvinyl]-3,4-dihydro-3-butyl ester, characterized by a naphthalene backbone with multiple carboxylic acid groups, a hydroxyl-substituted vinyl chain, and a butyl ester moiety . This compound is part of the broader class of organic acids found in Typha species, which are traditionally used in Chinese medicine for their purported anti-inflammatory and hemostatic properties .

Properties

CAS No.

112365-93-2

Molecular Formula

C19H20O7

Molecular Weight

360.362

IUPAC Name

4-butan-2-yloxycarbonyl-8-(2-carboxy-1-hydroxyethenyl)-1,2-dihydronaphthalene-2-carboxylic acid

InChI

InChI=1S/C19H20O7/c1-3-10(2)26-19(25)15-8-11(18(23)24)7-14-12(15)5-4-6-13(14)16(20)9-17(21)22/h4-6,8-11,20H,3,7H2,1-2H3,(H,21,22)(H,23,24)

InChI Key

IFLVTPZFSFAHSE-UHFFFAOYSA-N

SMILES

CCC(C)OC(=O)C1=CC(CC2=C1C=CC=C2C(=CC(=O)O)O)C(=O)O

Synonyms

typhic acid

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Typhic acid shares its natural source—Typha plants—with several structurally and functionally related organic acids. Below is a detailed comparison based on chemical class, structural complexity, and biological context:

Table 1: Comparative Analysis of this compound and Co-Occurring Organic Acids in Typha Species

Compound Chemical Class Key Functional Groups Molecular Weight (g/mol) LogP Source in Typha Potential Biological Roles
This compound Polycarboxylic naphthalene ester Carboxylic acids, hydroxyl, ester, vinyl 360.12 2.81 T. angustata (female inflorescence) Under investigation; hypothesized antioxidant/anti-inflammatory roles
Palmitic acid Saturated fatty acid Carboxylic acid, long alkyl chain 256.43 ~6.5* T. angustata Membrane lipid synthesis, energy storage
Vanillic acid Phenolic acid Carboxylic acid, methoxy, hydroxyl 168.14 ~1.3* T. angustifolia Antioxidant, antimicrobial
Citric acid Tricarboxylic acid Three carboxylic acids, hydroxyl 192.12 ~-1.7* T. latifolia Metabolic intermediate (Krebs cycle)

Note: LogP values for palmitic, vanillic, and citric acids are approximate based on standard chemical databases; this compound’s experimental LogP is derived from .

Key Structural and Functional Differences:

Complexity : this compound exhibits a highly branched, polycyclic structure with multiple functional groups (carboxylic acids, ester, hydroxyl, vinyl), distinguishing it from simpler acids like palmitic (linear fatty acid) or citric (aliphatic tricarboxylic acid) .

Hydrophobicity : With a LogP of 2.81, this compound is moderately hydrophobic, contrasting sharply with citric acid (hydrophilic, LogP ≈ -1.7) and aligning closer to vanillic acid (LogP ≈ 1.3). This property may influence its bioavailability and interaction with cellular membranes .

Biological Roles: While vanillic and citric acids have well-documented roles in antioxidant activity and energy metabolism, respectively, this compound’s biological functions remain less characterized.

Research Findings:

  • Pharmacological Potential: this compound’s co-occurrence with bioactive compounds like vanillic acid in Typha species hints at synergistic effects in traditional medicinal applications, though specific mechanistic studies are lacking .
  • Synthetic Challenges : The compound’s intricate structure (e.g., stereochemistry at the vinyl and butyl ester positions) complicates synthetic replication, unlike palmitic or citric acids, which are commercially mass-produced .

Q & A

Q. What established methodologies exist for synthesizing Typhic acid, and how can purity optimization be systematically evaluated?

Methodological Guidance: Follow protocols from peer-reviewed synthesis procedures, emphasizing solvent selection, temperature gradients, and catalyst systems. Use HPLC with UV-Vis detection for purity quantification, and employ fractional crystallization for yield optimization. Include triplicate experiments with controls to assess reproducibility .

Q. Which spectroscopic techniques provide robust structural validation of this compound, particularly for distinguishing stereoisomers?

Methodological Guidance: Combine 1H^1H-/13C^13C-NMR for backbone analysis, FT-IR for functional group identification, and X-ray crystallography for absolute configuration determination. For chiral centers, use circular dichroism (CD) or chiral shift reagents in NMR. Cross-validate results with computational simulations (e.g., DFT) .

Q. What ethical frameworks govern in vivo toxicological studies of this compound?

Methodological Guidance: Adhere to institutional animal care protocols (IACUC), including dose-limiting studies and humane endpoints. Implement blinding during data collection to reduce bias. Document adverse events transparently and justify sample sizes using power analysis .

Advanced Research Questions

Q. How can contradictions between computational predictions and experimental reactivity profiles of this compound be resolved?

Methodological Guidance: Conduct sensitivity analyses on computational parameters (e.g., solvent models, basis sets). Validate hypotheses through isotopic labeling experiments (e.g., 18O^{18}O-tracking for hydrolysis pathways). Apply contradiction analysis by identifying the principal aspect of discrepancy (e.g., solvent effects vs. kinetic barriers) .

Q. What statistical models are optimal for analyzing non-linear dose-response relationships in this compound’s bioactivity?

Methodological Guidance: Use generalized additive models (GAMs) or Hill equation fitting to capture sigmoidal trends. Account for heteroscedasticity via weighted least squares. For clustered data (e.g., repeated measurements), apply mixed-effects models with random intercepts .

Q. How should longitudinal studies assess this compound’s environmental persistence while controlling for confounding variables?

Methodological Guidance: Design nested cohort studies with stratified sampling across ecosystems. Measure half-life via LC-MS/MS in soil/water matrices, adjusting for pH, microbial activity, and temperature. Use time-series analysis (e.g., ARIMA models) to disentangle seasonal effects .

Q. What experimental strategies detect this compound’s chiral-specific interactions in enzymatic systems?

Methodological Guidance: Employ enantiomerically pure this compound samples (≥99% ee) and enzyme kinetics assays (e.g., Michaelis-Menten with chiral substrates). Use cryo-EM or X-ray crystallography to resolve binding pocket interactions. Validate findings with knock-out cell lines or competitive inhibition assays .

Q. How can meta-analysis reconcile disparate findings in this compound’s effects across model organisms?

Methodological Guidance: Apply PRISMA guidelines for systematic reviews. Standardize effect sizes using Hedge’s g and assess heterogeneity via I2I^2-statistics. Perform subgroup analyses by organism phylogeny or exposure duration. Address publication bias via funnel plots and trim-and-fill methods .

Q. What multi-omics approaches elucidate this compound’s systemic metabolic perturbations?

Methodological Guidance: Integrate transcriptomics (RNA-seq), metabolomics (LC-HRMS), and proteomics (TMT labeling) datasets. Use pathway enrichment tools (e.g., GSEA) and network analysis (e.g., WGCNA) to identify hub genes/proteins. Validate key nodes via CRISPR-interference or pharmacological inhibition .

Quality Assurance & Reproducibility

Q. Which protocols ensure reproducibility in this compound crystallization experiments?

Methodological Guidance: Standardize supersaturation ratios and cooling rates. Document polymorph screening using DSC and PXRD. Archive raw data (e.g., microscopy images, diffraction patterns) in FAIR-compliant repositories. Cross-validate with independent labs using shared reference materials .

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